molecular formula C9H6ClNO B094280 5-(4-Chlorophenyl)-1,3-oxazole CAS No. 1008-94-2

5-(4-Chlorophenyl)-1,3-oxazole

Cat. No. B094280
CAS RN: 1008-94-2
M. Wt: 179.6 g/mol
InChI Key: PJKPHOIIYXTDIA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-oxazole is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds exhibit a range of activities, including hypolipidemic, antibacterial, and antioxidant properties, as well as interesting photophysical and nonlinear optical behaviors .

Synthesis Analysis

The synthesis of compounds related to 5-(4-Chlorophenyl)-1,3-oxazole often involves multi-step reactions with careful selection of starting materials and reagents. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, was synthesized from 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized by advanced spectroscopic techniques . These examples demonstrate the complexity and precision required in the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds in the same family as 5-(4-Chlorophenyl)-1,3-oxazole has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related triazole compound was determined, revealing dihedral angles between the triazole ring and the phenyl rings, as well as intra- and intermolecular hydrogen bonds that stabilize the crystal structure . These structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo further chemical transformations. For instance, some triazole derivatives were reduced with NaBH4 to afford new compounds . The ability to modify these compounds through chemical reactions is important for the development of new pharmaceutical agents with improved efficacy and reduced toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems and their potential as therapeutic agents. For example, the photophysical properties of novel oxazolone derivatives were evaluated in different solvents, showing intense absorption and emission maxima . The nonlinear optical properties of these compounds were also investigated, indicating their potential for optical limiting applications . These properties are influenced by the molecular structure and substituents on the heterocyclic core.

Scientific Research Applications

1. Antiviral Activity

  • Summary of Application: The compound has been synthesized and tested for its antiviral activity. Specifically, it has been used in the development of anti-tobacco mosaic virus agents .
  • Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. The resulting intermediate was then converted into a sulfonyl chloride, which was then reacted with amines to produce the final sulfonamide derivatives .
  • Results or Outcomes: The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .

2. Computational Study

  • Summary of Application: The compound has been studied using density functional theory (DFT) for its molecular structure, optimized geometrical parameters, and vibrational assignments .
  • Methods of Application: The compound was synthesized and characterized using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods. The theoretical study was performed using the B3LYP method and the 6-311++G (d,p) basis set .
  • Results or Outcomes: The theoretical and experimental UV-Visible analyses were compared and found to be in good agreement. The experimental vibrational frequencies were compared with the theoretical IR spectrum to confirm the correct vibrational assignments .

3. Antifungal and Herbicidal Properties

  • Summary of Application: The compound has been synthesized and tested for its antifungal and herbicidal properties. Specifically, it has been used in the development of anti-fungal agents and herbicides .
  • Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. The resulting intermediate was then converted into a sulfonyl chloride, which was then reacted with amines to produce the final sulfonamide derivatives .
  • Results or Outcomes: The bioassay tests showed that certain derivatives of the compound possessed anti-fungal and herbicidal properties .

4. Antiviral Activity of Indole Derivatives

  • Summary of Application: Indole derivatives, including “5-(4-Chlorophenyl)-1,3-oxazole”, have shown clinical and biological applications. They have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
  • Methods of Application: The compound was synthesized and characterized using various spectroscopic methods. The theoretical study was performed using the B3LYP method and the 6-311++G (d,p) basis set .
  • Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Antiviral Activity of Thiadiazole Derivatives

  • Summary of Application: Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .
  • Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. The resulting intermediate was then converted into a sulfonyl chloride, which was then reacted with amines to produce the final sulfonamide derivatives .
  • Results or Outcomes: The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

6. Antiviral Properties of Heterocyclic Compounds

  • Summary of Application: Heterocyclic compounds, including “5-(4-Chlorophenyl)-1,3-oxazole”, have shown antiviral properties towards various viruses including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), respiratory syncytial virus (RSV), bovine viral diarrhea virus (BVDV), rotavirus A (RVA), human adenovirus type 7 (HAdV7), Coxsackieviruses B4, B5 (CV-B4, CV-B5), Junin virus (JUNV), Epstein–Barr virus (EBV), tobacco mosaic virus (TMV), flavivirus, feline coronavirus (FCoV), feline herpes virus (FHV), vesicular stomatitis virus (VSV), human immunodeficiency virus (HIV), human cytomegalovirus (HCV), varicella zoster virus (VZV), vaccinia virus, tick-borne encephalitis virus (TBEV) that have been explored during the past two decades .
  • Methods of Application: The compound was synthesized and characterized using various spectroscopic methods .
  • Results or Outcomes: Indole is a potent basic pharmacophore presented in a wide variety of antiviral agents which inhibit HSV-1 .

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and any precautions that should be taken when handling it.


Future Directions

This could involve potential applications for the compound, areas for further research, and any modifications that could be made to improve its properties or efficacy.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.


properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKPHOIIYXTDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512026
Record name 5-(4-Chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,3-oxazole

CAS RN

1008-94-2
Record name 5-(4-Chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Chaudhary, PP Sharma, G Bhardwaj, V Jain… - Medicinal Chemistry …, 2013 - Springer
Two novel series of heterocyclic compounds have been synthesized. In first series, isatin was allowed to react with substituted aromatic/cyclic carbonyl compounds to get desired …
Number of citations: 15 link.springer.com

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